molecular formula C13H21N3O B2967628 1-(4-(Dimethylamino)phenethyl)-3-ethylurea CAS No. 1207043-90-0

1-(4-(Dimethylamino)phenethyl)-3-ethylurea

Cat. No.: B2967628
CAS No.: 1207043-90-0
M. Wt: 235.331
InChI Key: PWZJPTDYGHUEDF-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)phenethyl)-3-ethylurea is an organic compound that features a dimethylamino group attached to a phenethyl structure, which is further linked to an ethylurea moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-[4-(dimethylamino)phenyl]ethanol , are known to interact with various biological targets

Mode of Action

Similar compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . The compound may interact with its targets through similar mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

Similar compounds are known to participate in electrophilic aromatic substitution reactions . This suggests that the compound may affect pathways involving aromatic compounds.

Pharmacokinetics

Similar compounds are known to have certain properties such as solubility and stability that can impact their bioavailability .

Result of Action

Similar compounds are known to cause skin irritation, eye irritation, and respiratory irritation . These effects may be indicative of the compound’s potential impact at the molecular and cellular level.

Action Environment

The action of 1-(4-(Dimethylamino)phenethyl)-3-ethylurea can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)phenethyl)-3-ethylurea typically involves the reaction of 4-(dimethylamino)phenethylamine with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:

  • Dissolving 4-(dimethylamino)phenethylamine in a suitable solvent such as dichloromethane.
  • Adding ethyl isocyanate dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Stirring the reaction mixture for several hours at room temperature.
  • Purifying the product through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)phenethyl)-3-ethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Urea derivatives with oxidized side chains.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Compounds with substituted nucleophiles replacing the dimethylamino group.

Scientific Research Applications

1-(4-(Dimethylamino)phenethyl)-3-ethylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Dimethylamino)phenyl)ethanone: A related compound with a similar structure but different functional groups.

    4-(Dimethylamino)phenethyl alcohol: Another similar compound with an alcohol group instead of the urea moiety.

Uniqueness

1-(4-(Dimethylamino)phenethyl)-3-ethylurea is unique due to the presence of both the dimethylamino and ethylurea groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]ethyl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-4-14-13(17)15-10-9-11-5-7-12(8-6-11)16(2)3/h5-8H,4,9-10H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZJPTDYGHUEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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